

# Technical Guide: 2-Bromoethyl Benzoate (CAS 939-54-8)

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## Compound of Interest

Compound Name: 2-Bromoethyl benzoate

Cat. No.: B1268086

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## Overview

**2-Bromoethyl benzoate** is an organic compound characterized by a benzoate ester functional group and a bromoethyl moiety.[1] It serves as a versatile chemical intermediate, primarily utilized in organic synthesis for the introduction of the benzoyloxyethyl group into various molecular structures. Its reactivity, particularly at the carbon bearing the bromine atom, makes it a valuable precursor in the synthesis of more complex molecules, including pharmaceutical agents and other specialty chemicals. This guide provides a comprehensive overview of its chemical and physical properties, spectroscopic profile, synthesis protocols, and applications in drug development.

## Physicochemical Properties

**2-Bromoethyl benzoate** is typically a colorless to pale yellow liquid under standard conditions. [2] It is soluble in common organic solvents such as chloroform and methanol, but has limited solubility in water.[3] Key physicochemical data are summarized in Table 1.

Table 1: Physicochemical Properties of **2-Bromoethyl Benzoate**

Property	Value	Reference(s)
CAS Number	939-54-8	[3]
Molecular Formula	C <sub>9</sub> H <sub>9</sub> BrO <sub>2</sub>	[3]
Molecular Weight	229.07 g/mol	[3]
Appearance	Colorless to light yellow clear liquid/oil	[2][3]
Boiling Point	157-159 °C at 20 mmHg	[4]
Density	1.445 g/mL at 25 °C	[4]
Refractive Index (n <sub>D</sub> <sup>20</sup> )	1.548	[4]
Solubility	Soluble in Chloroform, Methanol; Sparingly soluble in water.	[1][3]

## Spectroscopic Analysis

The structural identity of **2-bromoethyl benzoate** can be confirmed through various spectroscopic techniques.

### Nuclear Magnetic Resonance (NMR) Spectroscopy

The <sup>1</sup>H and <sup>13</sup>C NMR spectra provide characteristic signals for the aromatic and aliphatic portions of the molecule. Predicted chemical shifts (in ppm, relative to TMS) in a CDCl<sub>3</sub> solvent are detailed in Table 2. The proton NMR spectrum typically shows two triplets in the aliphatic region corresponding to the adjacent methylene groups and a set of multiplets in the aromatic region.

Table 2: Predicted NMR Spectral Data for **2-Bromoethyl Benzoate** in CDCl<sub>3</sub>

<sup>1</sup> H NMR	Predicted $\delta$ (ppm)	Multiplicity	Integration	Assignment
Aromatic Protons	8.05 - 8.02	Multiplet	2H	H-ortho
Aromatic Protons	7.58 - 7.54	Multiplet	1H	H-para
Aromatic Protons	7.46 - 7.42	Multiplet	2H	H-meta
Methylene Protons	4.60	Triplet	2H	-OCH <sub>2</sub> -
Methylene Protons	3.65	Triplet	2H	-CH <sub>2</sub> Br

<sup>13</sup> C NMR	Predicted $\delta$ (ppm)	Assignment
Carbonyl Carbon	166.1	C=O
Aromatic Carbon	133.2	C-para
Aromatic Carbon	129.8	C-ortho
Aromatic Carbon	129.5	C-ipso
Aromatic Carbon	128.5	C-meta
Methylene Carbon	64.5	-OCH <sub>2</sub> -
Methylene Carbon	28.3	-CH <sub>2</sub> Br

## Infrared (IR) Spectroscopy

The IR spectrum is characterized by strong absorption bands indicating the key functional groups.

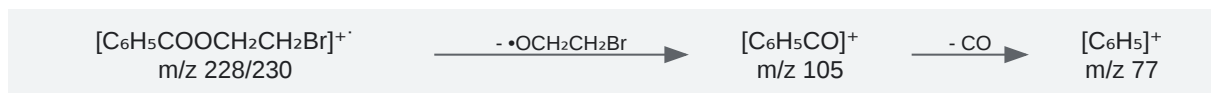
- C=O Stretch (Ester): A strong, sharp peak is expected around 1720 cm<sup>-1</sup>.
- C-O Stretch (Ester): A strong peak appears in the 1270-1300 cm<sup>-1</sup> region.

- Aromatic C-H Stretch: Peaks are observed above  $3000\text{ cm}^{-1}$ .
- Aliphatic C-H Stretch: Peaks are observed just below  $3000\text{ cm}^{-1}$ .
- C-Br Stretch: A peak is expected in the  $600\text{-}700\text{ cm}^{-1}$  region.

## Mass Spectrometry (MS)

Electron ionization mass spectrometry of **2-bromoethyl benzoate** reveals a characteristic isotopic pattern for the molecular ion due to the presence of bromine ( $^{79}\text{Br}$  and  $^{81}\text{Br}$  isotopes in  $\sim 1:1$  ratio), resulting in two peaks of nearly equal intensity at  $m/z$  228 and 230. The primary fragmentation involves the cleavage of the ester group.

- $m/z$  105: This is often the base peak, corresponding to the benzoyl cation  $[\text{C}_6\text{H}_5\text{CO}]^+$ , formed by the loss of the bromoethoxy radical ( $\bullet\text{OCH}_2\text{CH}_2\text{Br}$ ).
- $m/z$  77: This fragment corresponds to the phenyl cation  $[\text{C}_6\text{H}_5]^+$ , resulting from the loss of a carbonyl group (CO) from the benzoyl cation.



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**Figure 1:** Key fragmentation pathway of **2-bromoethyl benzoate** in mass spectrometry.

## Synthesis and Experimental Protocols

The most direct and common method for synthesizing **2-bromoethyl benzoate** is through the Fischer esterification of benzoic acid with 2-bromoethanol, using a strong acid as a catalyst.<sup>[5]</sup>

### Fischer Esterification Protocol

This protocol details the synthesis of **2-bromoethyl benzoate** from commercially available starting materials.

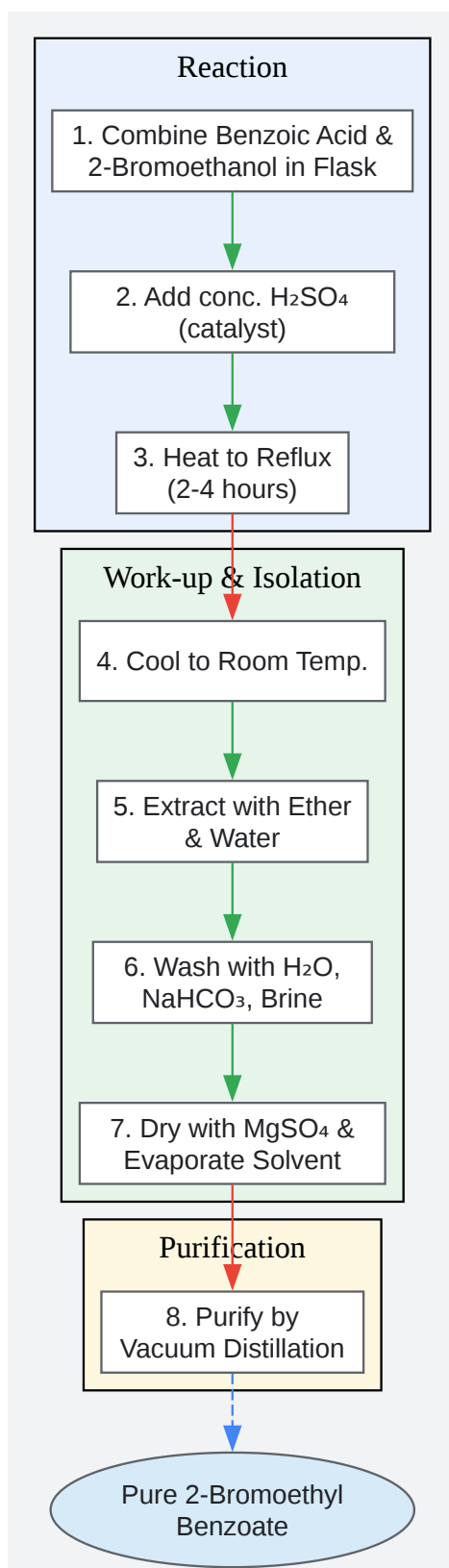
Materials:

- Benzoic acid
- 2-Bromoethanol
- Concentrated Sulfuric Acid ( $\text{H}_2\text{SO}_4$ )
- Diethyl ether (or Dichloromethane)
- 5% Sodium Bicarbonate ( $\text{NaHCO}_3$ ) solution
- Saturated Sodium Chloride (Brine) solution
- Anhydrous Magnesium Sulfate ( $\text{MgSO}_4$ ) or Sodium Sulfate ( $\text{Na}_2\text{SO}_4$ )
- 100 mL Round-bottom flask, Reflux condenser, Separatory funnel, Beakers, Magnetic stirrer and stir bar, Heating mantle.

Procedure:

- Reaction Setup: In a 100 mL round-bottom flask, combine benzoic acid (1.0 eq) and an excess of 2-bromoethanol (e.g., 3.0 to 5.0 eq).
- Catalyst Addition: While stirring the mixture, slowly and carefully add a catalytic amount of concentrated sulfuric acid (approx. 0.1-0.2 eq).
- Reflux: Attach a reflux condenser to the flask, add boiling chips, and heat the mixture to a gentle reflux using a heating mantle. Maintain reflux for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).<sup>[6]</sup>
- Work-up - Quenching: After the reaction is complete, allow the mixture to cool to room temperature. Transfer the mixture to a separatory funnel containing 50 mL of cold water.
- Extraction: Add 40 mL of diethyl ether to the separatory funnel. Shake the funnel vigorously, venting frequently to release any pressure. Allow the layers to separate and drain the lower aqueous layer.<sup>[7]</sup>
- Washing:

- Wash the organic layer with 25 mL of water.
- Carefully wash the organic layer with 25 mL of 5% sodium bicarbonate solution to neutralize any unreacted benzoic acid and the sulfuric acid catalyst.<sup>[7]</sup> (Caution: CO<sub>2</sub> gas will be evolved).
- Wash the organic layer with 25 mL of brine to remove residual water.
- Drying and Solvent Removal: Drain the organic layer into a clean flask and dry it over anhydrous magnesium sulfate. Filter to remove the drying agent. Remove the solvent (diethyl ether) using a rotary evaporator to yield the crude **2-bromoethyl benzoate**.
- Purification: The crude product can be purified by vacuum distillation if necessary.



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**Figure 2:** General experimental workflow for the synthesis of **2-bromoethyl benzoate**.

## Applications in Drug Development

**2-Bromoethyl benzoate** is a valuable intermediate in the synthesis of pharmacologically active molecules. The benzoate ester structure is a common feature in many local anesthetic drugs. [7] The bromoethyl group provides a reactive handle for nucleophilic substitution, allowing for the attachment of amine-containing moieties, which are often crucial for the biological activity of these anesthetics.

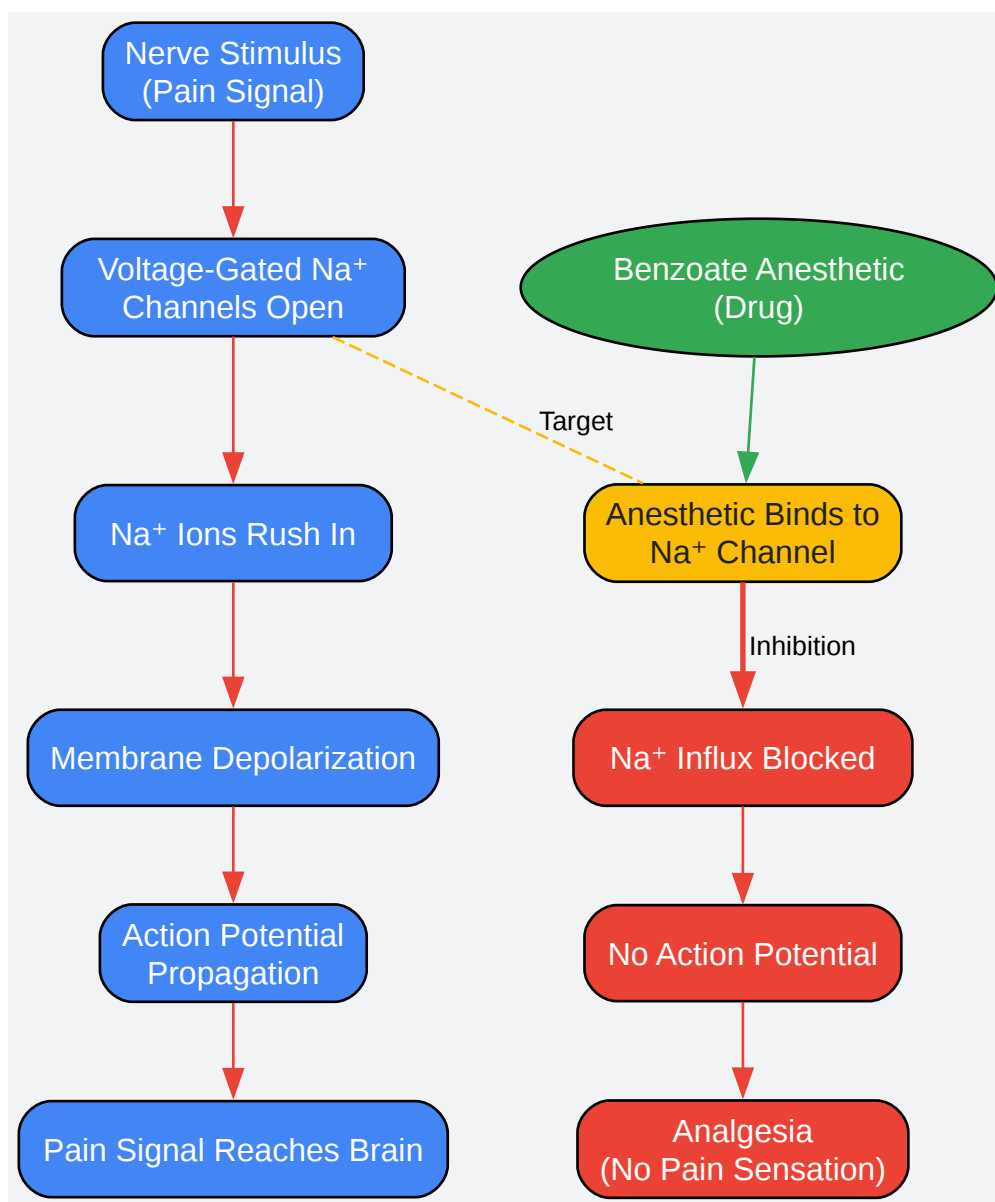
For example, **2-bromoethyl benzoate** can be a precursor to compounds like 2-(piperidin-1-yl)ethyl-4-(propylamino)benzoate. In a multi-step synthesis, a substituted benzoic acid can be esterified with 2-bromoethanol, followed by the reaction of the resulting bromo-intermediate with a cyclic amine like piperidine to yield the final active compound.

## Mechanism of Action: Role in Local Anesthesia

While **2-bromoethyl benzoate** itself is not an active anesthetic, the benzoate ester derivatives synthesized from it often function as local anesthetics. The primary mechanism of action for this class of drugs is the blockade of voltage-gated sodium channels (VGSCs) on the neuronal cell membrane.[5][7]

- **Nerve Impulse:** Pain signals are transmitted as electrical impulses (action potentials) along nerve fibers.
- **Sodium Ion Influx:** The propagation of an action potential requires the rapid influx of sodium ions ( $\text{Na}^+$ ) through VGSCs, which leads to depolarization of the nerve membrane.
- **Channel Blockade:** Local anesthetics, being lipid-soluble, diffuse across the neuronal membrane. Once inside the neuron, the protonated (cationic) form of the drug binds to a specific receptor site within the pore of the VGSC.[5]
- **Inhibition of Depolarization:** This binding stabilizes the sodium channel in its inactivated state, preventing the influx of  $\text{Na}^+$  ions.
- **Signal Block:** By inhibiting depolarization, the anesthetic effectively blocks the generation and conduction of the nerve impulse, resulting in a loss of sensation in the localized area.[7]





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**Figure 3:** Mechanism of action for benzoate-derived local anesthetics.

## Safety and Handling

**2-Bromoethyl benzoate** is classified as causing skin and serious eye irritation. As with many brominated organic compounds, it should be handled with care in a well-ventilated area or fume hood.

- Personal Protective Equipment (PPE): Wear protective gloves, safety glasses with side-shields, and a lab coat.

- Handling: Avoid contact with skin, eyes, and clothing. Avoid breathing vapors or mist.
- Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.
- Disposal: Dispose of waste material in accordance with local, state, and federal regulations. It should be treated as hazardous chemical waste.

Consult the Safety Data Sheet (SDS) for complete safety and handling information before use.

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